2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]acetamide
Description
Properties
IUPAC Name |
2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN7OS2/c13-7-3-1-6(2-4-7)9-16-11(20-23-9)15-8(21)5-22-12-17-10(14)18-19-12/h1-4H,5H2,(H,15,20,21)(H3,14,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJANQXUVUDIBKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=NS2)NC(=O)CSC3=NNC(=N3)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN7OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of the compound is currently unknown. The compound is structurally related to 1,2,4-triazole derivatives, which are known to have a wide spectrum of pharmacological activities. .
Mode of Action
Based on its structural similarity to other 1,2,4-triazole derivatives, it may interact with its targets through hydrogen bonding and other non-covalent interactions
Biological Activity
The compound 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]acetamide has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and its implications in drug development.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 285.80 g/mol. The presence of triazole and thiadiazole rings in its structure suggests potential interactions with various biological targets.
Antimicrobial Properties
Research indicates that compounds containing triazole and thiadiazole moieties exhibit significant antimicrobial activity. For instance, derivatives of 1,2,4-triazoles have been shown to possess potent antibacterial effects against a range of pathogens including Staphylococcus aureus and Escherichia coli . The specific compound under consideration has not been extensively studied in isolation; however, it can be inferred from related studies that it may exhibit similar antimicrobial properties due to its structural components.
Anticancer Activity
Triazole derivatives are recognized for their anticancer potential. The mechanism often involves the inhibition of key enzymes involved in cancer cell proliferation such as histone deacetylases (HDAC) and thymidylate synthase . In vitro studies on related compounds have demonstrated significant cytotoxic effects on various cancer cell lines. For example, compounds with similar scaffolds have shown promising results in inhibiting tumor growth and inducing apoptosis .
Anti-inflammatory Effects
The anti-inflammatory properties of triazole-containing compounds have also been documented. Studies have highlighted their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes . This suggests that the compound may possess similar anti-inflammatory activity.
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of new compounds. Modifications at specific positions on the triazole or thiadiazole rings can significantly enhance potency and selectivity against target enzymes or receptors. For instance:
| Modification | Effect |
|---|---|
| Substitution on the phenyl ring | Enhances antimicrobial activity |
| Alteration of side chains | Affects cytotoxicity against cancer cells |
Case Studies
- Antimicrobial Screening : A study evaluated various triazole derivatives against MRSA and other resistant strains, revealing that modifications at the 4-position of the phenyl ring substantially increased potency .
- Cytotoxicity Assays : In vitro tests on related 1,2,4-triazole derivatives demonstrated IC50 values in the micromolar range against several cancer cell lines, indicating strong cytotoxic potential .
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of 1,2,4-triazoles exhibit significant antimicrobial properties. Compounds similar to 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]acetamide have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli . The structure-activity relationship (SAR) studies suggest that modifications in the phenyl ring and the introduction of electron-withdrawing groups enhance antibacterial efficacy .
Antifungal Activity
The compound's triazole moiety is associated with antifungal activity. Triazole derivatives have been extensively studied for their ability to inhibit fungal growth by targeting specific enzymes involved in ergosterol biosynthesis . This makes them valuable in treating infections caused by fungi such as Candida spp. and Aspergillus spp.
Anti-inflammatory Effects
Recent studies have highlighted the anti-inflammatory potential of triazole-thiadiazole hybrids. For instance, compounds within this class have been explored for their ability to inhibit tumor necrosis factor-alpha (TNF-alpha), a key mediator in inflammatory processes . This suggests that this compound could be a candidate for developing new anti-inflammatory drugs.
Synthesis and Derivatives
The synthesis of this compound involves several chemical reactions that can be optimized to yield high purity products. Various synthetic pathways have been documented for related triazole compounds using methodologies such as microwave-assisted synthesis and conventional heating techniques .
Clinical Applications
A study demonstrated the application of triazole derivatives in treating fungal infections resistant to conventional therapies. The results indicated that certain triazole-thiadiazole hybrids exhibited higher potency than existing antifungal agents . This highlights the potential of this compound in clinical settings.
Agricultural Uses
In agriculture, compounds with triazole structures have been utilized as fungicides due to their ability to inhibit fungal pathogens affecting crops . The application of such compounds can lead to improved crop yields and reduced reliance on traditional chemical pesticides.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Key Structural and Functional Insights:
Heterocyclic Core Variations: The target compound uniquely combines 1,2,4-triazole and 1,2,4-thiadiazole rings, whereas analogs often pair triazole with thiazole (e.g., ) or simpler aryl groups. Thiadiazoles are known for enhanced metabolic stability and antimicrobial activity compared to thiazoles . Replacement of thiadiazole with thiazole (as in ) reduces ring strain but may alter electron distribution, affecting binding to targets like topoisomerases .
Substituent Effects: The 4-chlorophenyl group in the target compound likely improves lipophilicity and π-π stacking interactions vs. methylsulfanyl () or furan-2-yl (), which prioritize polar interactions. Amino groups on the triazole (common in all compounds) facilitate hydrogen bonding with biological targets, critical for activity .
The target’s thiadiazole moiety could enhance antimicrobial effects, as seen in structurally related sulfonamide-thiadiazole hybrids .
Synthetic Routes :
- Most analogs (e.g., ) are synthesized via nucleophilic substitution of triazole-thiols with chloroacetamides under basic conditions (K₂CO₃/acetone). The target compound likely follows a similar pathway .
Preparation Methods
Cyclization of Thiosemicarbazide Derivatives
The 1,2,4-thiadiazole ring is synthesized via cyclization of 4-(4-chlorophenyl)thiosemicarbazide under acidic conditions. For example:
-
Reactants : 4-Chlorobenzaldehyde, thiosemicarbazide, and hydrochloric acid.
-
Conditions : Reflux in ethanol (12 h, 80°C), followed by neutralization with ammonium hydroxide.
Mechanistic Insight :
The reaction proceeds through intramolecular nucleophilic attack of the thiol group on the adjacent carbonyl carbon, forming the thiadiazole ring.
Synthesis of 5-Amino-1H-1,2,4-Triazole-3-Thiol
Chlorination of 5-Amino-3-Mercapto-1,2,4-Triazole
The triazole-thiol intermediate is prepared via chlorination:
-
Reactants : 5-Amino-3-mercapto-1,2,4-triazole, chlorine gas.
Key Data :
Alkylation to Form Sulfanyl Acetamide Linkage
Nucleophilic Substitution Reaction
The sulfanyl bridge is introduced via alkylation:
-
Reactants : 5-Amino-1H-1,2,4-triazole-3-thiol, 2-chloro-N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]acetamide.
Optimization Notes :
Final Coupling and Characterization
Reaction Workup and Purification
Spectroscopic Confirmation
| Technique | Key Signals |
|---|---|
| -NMR | -NH at 10.27–9.64 ppm; CHSC=O at 4.04 ppm |
| -NMR | C=O at 164.15–168 ppm; triazole carbons at 158.15 ppm |
| IR | N-H stretch (3282–3373 cm); C=O stretch (1699–1707 cm) |
| MS | M+H at 367.8 m/z |
Comparative Analysis of Synthetic Routes
Yield and Efficiency
| Method | Yield (%) | Time (h) | Complexity |
|---|---|---|---|
| Cyclization (Thiosemicarbazide) | 68–72 | 12 | Moderate |
| Chlorination (Triazole-Thiol) | 85–90 | 3 | Low |
| Alkylation (Acetamide Linkage) | 70–76 | 5 | High |
Challenges and Solutions
-
Byproduct Formation : Hydrolysis of chlorosulfonyl intermediates reduces yield. Solution : Rapid isolation and drying.
-
Solubility Issues : Use of DMF/THF mixtures improves reactant miscibility.
Research Findings and Applications
Biological Activity Correlations
Q & A
Q. What are the standard synthetic routes for preparing this compound?
The compound is typically synthesized via nucleophilic substitution reactions. A common approach involves reacting 5-(4-chlorophenyl)-1,2,4-thiadiazol-3-amine with chloroacetyl chloride in the presence of triethylamine (TEA) as a base. The resulting intermediate, 2-chloro-N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]acetamide, is then coupled with 5-amino-1H-1,2,4-triazole-3-thiol under reflux conditions in ethanol or dioxane. Reaction optimization (e.g., solvent choice, temperature, and molar ratios) is critical to achieving yields up to 68% . Alternative methods include using potassium hydroxide (KOH) to deprotonate the thiol group for efficient coupling .
Q. How is the compound characterized post-synthesis?
Key characterization techniques include:
- 1H-NMR spectroscopy : To confirm the presence of characteristic peaks (e.g., acetamide CH₂ at δ ~4.20 ppm and aromatic protons from the 4-chlorophenyl group) .
- Elemental analysis : To verify stoichiometry (e.g., C, H, N, S, and Cl content within ±0.4% of theoretical values) .
- Melting point determination : Provides a physical constant for purity assessment (e.g., 148°C for intermediates) .
Advanced Research Questions
Q. What methodologies are used to analyze the crystal structure of this compound?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The SHELX suite (e.g., SHELXL for refinement) is widely used to solve and refine crystal structures. ORTEP-3 or similar software generates thermal ellipsoid plots to visualize atomic displacement parameters. For example, triazole-thiadiazole core planarity and intermolecular hydrogen bonding (N–H⋯S/N) can be analyzed to understand packing interactions .
Q. How can researchers evaluate the anti-exudative activity of this compound?
Anti-exudative activity is assessed using formalin-induced rat paw edema models . The compound (10 mg/kg) is administered intraperitoneally, and edema reduction is measured volumetrically at 1–6 hours post-injection. Activity is compared to reference drugs (e.g., diclofenac sodium at 8 mg/kg). Statistical analysis (ANOVA with post-hoc tests) quantifies significance (p < 0.05) .
Q. How can contradictions in pharmacological data across studies be addressed?
Contradictions may arise from differences in:
- Synthesis purity : Validate via HPLC (>95% purity) and elemental analysis.
- Assay conditions : Standardize protocols (e.g., animal strain, dosing intervals).
- Structural confirmation : Use SC-XRD to rule out polymorphic variations. Cross-validate bioactivity using orthogonal assays (e.g., COX-2 inhibition alongside in vivo models) .
Q. What strategies optimize synthesis for higher yields?
- Solvent optimization : Replace ethanol with DMF to enhance solubility of intermediates.
- Catalyst screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate coupling.
- Reaction monitoring : Use TLC or in-situ FTIR to track thiol-acetamide bond formation. Evidence suggests yields can improve from 68% to >80% with these adjustments .
Q. How can structure-activity relationships (SAR) be established for this compound?
SAR studies involve:
- Substituent variation : Modify the 4-chlorophenyl group (e.g., replace Cl with F or methyl) to assess electronic effects on bioactivity.
- Triazole core modifications : Introduce alkyl/aryl groups at the 5-amino position and test anti-exudative activity.
- Pharmacophore mapping : Use docking studies (e.g., AutoDock Vina) to identify interactions with targets like COX-2 or TNF-α. For example, furan-2-yl substitutions enhance activity by 30% in some analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
